molecular formula C17H15N3S B2965197 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine CAS No. 872694-78-5

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine

Cat. No.: B2965197
CAS No.: 872694-78-5
M. Wt: 293.39
InChI Key: LOOYMPMAXRLULB-UHFFFAOYSA-N
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Description

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-3-ylmethylthio group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Pyridin-3-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable pyridazine derivative with pyridin-3-ylmethylthiol under basic conditions.

    Addition of the p-Tolyl Group: The p-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine: Similar structure but with the pyridin-2-ylmethylthio group.

    3-((Pyridin-4-ylmethyl)thio)-6-(p-tolyl)pyridazine: Similar structure but with the pyridin-4-ylmethylthio group.

    3-((Pyridin-3-ylmethyl)thio)-6-(m-tolyl)pyridazine: Similar structure but with the m-tolyl group instead of the p-tolyl group.

Uniqueness

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the pyridin-3-ylmethylthio and p-tolyl groups provides a distinct electronic environment that can be exploited for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-4-6-15(7-5-13)16-8-9-17(20-19-16)21-12-14-3-2-10-18-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOYMPMAXRLULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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